5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine
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Overview
Description
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with a pentyl group and an azo linkage to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine typically involves the diazotization of 4-methylaniline followed by coupling with 2-pentylpyridine. The reaction conditions generally include:
Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-pentylpyridine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of azo compounds often involves similar steps but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, leading to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the azo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium dithionite (Na2S2O4), zinc dust
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amines (e.g., 4-methylaniline and 2-pentylpyridine)
Substitution: Halogenated or nitrated derivatives of the pyridine ring
Scientific Research Applications
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine involves its interaction with molecular targets through the azo group. The azo linkage can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methylphenyl)diazenyl]aniline
- 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 2-Hydroxy-5-[(E)-(2-sulfophenyl)diazenyl]benzoic acid
Uniqueness
5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
112159-42-9 |
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Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
(4-methylphenyl)-(6-pentylpyridin-3-yl)diazene |
InChI |
InChI=1S/C17H21N3/c1-3-4-5-6-15-11-12-17(13-18-15)20-19-16-9-7-14(2)8-10-16/h7-13H,3-6H2,1-2H3 |
InChI Key |
ZMGUEVYILODECT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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